molecular formula C15H21NO4S B7576366 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid

2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid

Cat. No. B7576366
M. Wt: 311.4 g/mol
InChI Key: QLRMQEXTGYLWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid, also known as EPPAA, is a compound that has been extensively studied for its potential use in scientific research. EPPAA is a member of the piperidine class of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid acts as a competitive inhibitor of DAT, binding to the transporter and preventing the uptake of dopamine. This mechanism of action is similar to that of other DAT inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on DAT, 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to increase the release of dopamine in the brain. This could have implications for the treatment of conditions such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid in lab experiments is that it is a highly specific inhibitor of DAT, with little to no effect on other neurotransmitter transporters. This makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid is that it is relatively unstable and can degrade over time, which could affect the results of experiments.

Future Directions

There are several potential future directions for 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid research. One area of interest is its potential as a therapeutic agent for Parkinson's disease. 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to increase dopamine release in the brain, which could help to alleviate the symptoms of the disease. Another potential direction for research is the development of more stable analogs of 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid, which could improve its usefulness as a research tool. Additionally, 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid could be used in combination with other drugs to study the effects of multiple neurotransmitters on behavior and cognition.

Synthesis Methods

2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-ethylbenzenesulfonyl chloride with piperidine, followed by the addition of sodium hydroxide and acetic acid. This method has been shown to produce high yields of 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid with good purity.

Scientific Research Applications

2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of the dopamine transporter (DAT) in the brain. 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to inhibit the uptake of dopamine by DAT, which could be useful in studying the effects of dopamine on behavior and cognition.

properties

IUPAC Name

2-[1-(4-ethylphenyl)sulfonylpiperidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-2-12-6-8-14(9-7-12)21(19,20)16-10-4-3-5-13(16)11-15(17)18/h6-9,13H,2-5,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRMQEXTGYLWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid

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